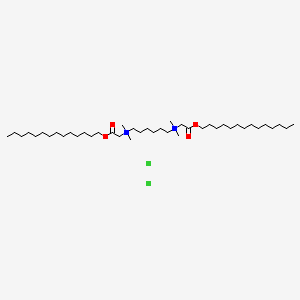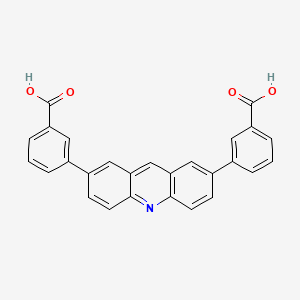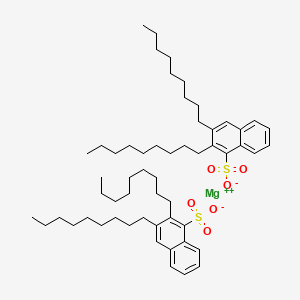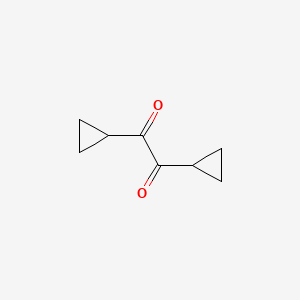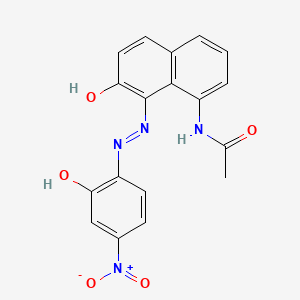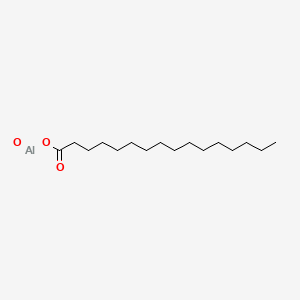
(Hexadecanoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hexadecanoato-O)oxoaluminium can be synthesized through the reaction of hexadecanoic acid with aluminium compounds under controlled conditions. One common method involves the reaction of hexadecanoic acid with aluminium isopropoxide in an organic solvent, such as toluene, under reflux conditions. The reaction typically proceeds as follows:
C16H32O2+Al(OiPr)3→C16H31AlO3+3 iPrOH
where C16H32O2 is hexadecanoic acid, Al(OiPr)3 is aluminium isopropoxide, and iPrOH is isopropanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Hexadecanoato-O)oxoaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminium metal and hexadecanoic acid.
Substitution: The hexadecanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands and solvents.
Major Products Formed
Oxidation: Aluminium oxide (Al2O3) and hexadecanoic acid derivatives.
Reduction: Aluminium metal and hexadecanoic acid.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
(Hexadecanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Hexadecanoato-O)oxoaluminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. In biological systems, it may act as an adjuvant, enhancing the immune response by promoting the activation of immune cells and the production of cytokines .
Comparison with Similar Compounds
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate group instead of hexadecanoate.
(Dodecanoato-O)oxoaluminium: Contains a dodecanoate group.
(Tetradecanoato-O)oxoaluminium: Contains a tetradecanoate group.
Uniqueness
(Hexadecanoato-O)oxoaluminium is unique due to its specific chain length and the resulting physicochemical properties. The hexadecanoate group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
13419-10-8 |
|---|---|
Molecular Formula |
C16H31AlO3 |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
oxoalumanyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;/h2-15H2,1H3,(H,17,18);;/q;+1;/p-1 |
InChI Key |
BLFLAXWCJFYPPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


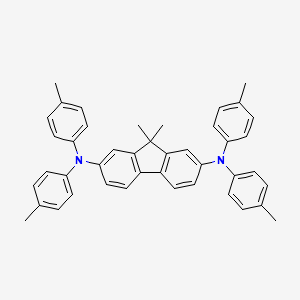


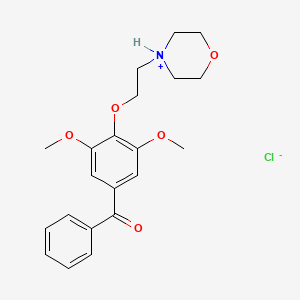
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

